An In-Depth Technical Guide to (R)-Methyl Morpholine-3-Carboxylate: A Chiral Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to (R)-Methyl Morpholine-3-Carboxylate: A Chiral Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of Chiral Morpholines in Medicinal Chemistry
In the landscape of contemporary drug discovery, the morpholine heterocycle stands out as a "privileged scaffold." Its frequent appearance in approved pharmaceuticals and clinical candidates is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties.[1][2] The morpholine ring, with its weak basicity and potential for hydrogen bonding, often improves aqueous solubility, metabolic stability, and oral bioavailability.[3]
This guide focuses on a specific, high-value derivative: (R)-Methyl morpholine-3-carboxylate . The introduction of a chiral center and a versatile ester functional group at the 3-position transforms the simple morpholine core into a sophisticated building block. This specific stereochemistry is critical, as biological systems are inherently chiral, and the precise three-dimensional arrangement of a molecule dictates its interaction with target proteins.[4] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical properties, structure, synthesis, and strategic applications of this important chiral intermediate.
Core Chemical and Structural Identity
(R)-Methyl morpholine-3-carboxylate is a chiral heterocyclic compound. The six-membered morpholine ring contains both a secondary amine and an ether linkage. The defining feature is the methyl carboxylate group at the C3 position, with the stereocenter fixed in the (R) configuration.[5]
Structural Representation
Caption: 2D Structure of (R)-Methyl morpholine-3-carboxylate.
Key Identifiers and Physicochemical Properties
The following table summarizes the essential identifiers and properties for (R)-Methyl morpholine-3-carboxylate and its commonly used hydrochloride salt. Note that some physical properties, such as the melting point, are not consistently reported in the literature and should be determined empirically.
| Property | Value | Reference(s) |
| IUPAC Name | methyl (3R)-morpholine-3-carboxylate | [5] |
| CAS Number | 1187933-47-6 (free base) | [6] |
| 1187929-55-0 (hydrochloride salt) | [5] | |
| Molecular Formula | C₆H₁₁NO₃ | [6] |
| Molecular Weight | 145.16 g/mol (free base) | [6] |
| 181.62 g/mol (hydrochloride salt) | [5] | |
| Appearance | Expected to be a white to off-white solid. | [5] |
| Boiling Point (Predicted) | 202.2 ± 30.0 °C at 760 mmHg | [6] |
| Melting Point | Not available in literature. | [5] |
| Solubility | Expected to be soluble in water and polar organic solvents. | [5] |
| SMILES | COC(=O)[C@H]1COCCN1 | [5] |
| InChI Key | VVYXIRKYWOEDRA-RXMQYKEDSA-N | [6] |
Synthesis of (R)-Methyl Morpholine-3-Carboxylate
The synthesis of enantiopure 3-substituted morpholines often starts from readily available chiral precursors, such as amino acids. A robust and scalable synthesis for the (S)-enantiomer has been reported starting from L-serine. By analogy, a highly effective route to the target (R)-enantiomer can be executed starting from D-serine methyl ester.
This multi-step synthesis is a prime example of strategic chemical transformations, where each step is chosen to preserve the critical stereochemistry while building the heterocyclic core.
Caption: Synthetic workflow for (R)-Methyl morpholine-3-carboxylate.
Detailed Experimental Protocol (Proposed)
The following protocol is adapted from established literature procedures for the synthesis of related morpholine-3-carboxylic acid derivatives.
Step 1: N-Chloroacetylation of D-Serine Methyl Ester
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Dissolve D-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), dropwise to neutralize the hydrochloride and scavenge the HCl produced during the reaction.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent, maintaining the temperature at 0 °C.
-
Causality: This step acylates the primary amine. Chloroacetyl chloride is chosen as it provides the necessary two-carbon electrophilic unit with a good leaving group (chloride) for the subsequent cyclization step. The reaction is performed at low temperature to control the exotherm and prevent side reactions.
-
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-chloroacetyl-D-serine methyl ester.
Step 2: Intramolecular Cyclization to form the Morpholinone Ring
-
Dissolve the crude product from Step 1 in an anhydrous polar aprotic solvent like THF or dimethylformamide (DMF).
-
Cool the solution to 0 °C.
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality: This is an intramolecular Williamson ether synthesis. The strong base deprotonates the hydroxyl group of the serine backbone, creating a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon bearing the chlorine atom, displacing it via an SN2 reaction to form the six-membered morpholinone ring. Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate to yield (R)-Methyl 5-oxomorpholine-3-carboxylate.
Step 3: Reduction of the Morpholinone to the Morpholine
-
Dissolve the morpholinone from Step 2 in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add a solution of a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF, ~2.0-3.0 eq), dropwise.
-
Causality: The lactam (cyclic amide) functional group of the morpholinone is reduced to the corresponding secondary amine. Borane is a classic and effective reagent for this transformation, being more selective than stronger reducing agents like lithium aluminum hydride (LiAlH₄), which could potentially reduce the ester group as well.
-
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench by the slow, careful addition of methanol, followed by 1M hydrochloric acid.
-
Heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complexes.
-
After cooling, basify the mixture with an aqueous solution of sodium hydroxide to a pH > 10.
-
Extract the final product, (R)-Methyl morpholine-3-carboxylate, with an organic solvent, dry the combined organic layers, and concentrate. The crude product can be purified by column chromatography or distillation under reduced pressure.
Spectroscopic and Analytical Profile
While a comprehensive, publicly available dataset of experimental spectra for (R)-Methyl morpholine-3-carboxylate is limited, we can predict the characteristic signals based on its structure and data from analogous compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring, the methyl ester, and the N-H proton.
-
-OCH₃ (methyl ester): A sharp singlet around 3.7 ppm.
-
Morpholine Ring Protons: A series of complex multiplets between ~2.8 and 4.0 ppm. The proton at the chiral C3 position (adjacent to the ester) would likely appear as a distinct multiplet. The protons on C2, adjacent to the ring oxygen, would be shifted downfield compared to the protons on C5 and C6, which are adjacent to the nitrogen.
-
N-H: A broad singlet that can appear over a wide range, typically between 2.0 and 4.0 ppm, and its chemical shift is dependent on solvent and concentration. This signal will exchange with D₂O.
-
-
¹³C NMR: The carbon NMR should display six unique signals.
-
C=O (ester carbonyl): Downfield, around 170-175 ppm.
-
-OCH₃ (methyl ester): Around 52 ppm.
-
C3 (chiral center): Around 55-60 ppm.
-
C2 (adjacent to oxygen): Around 68-72 ppm.
-
C5 and C6 (adjacent to nitrogen): Further upfield, in the range of 45-50 ppm.
-
3.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups:
-
N-H stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.
-
C-H stretch (aliphatic): Multiple peaks in the 2850-3000 cm⁻¹ region.
-
C=O stretch (ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.
-
C-O stretch (ether and ester): Strong bands in the 1050-1250 cm⁻¹ region.
3.3. Mass Spectrometry (MS)
Under electrospray ionization (ESI) conditions in positive mode, the expected molecular ion peak [M+H]⁺ would be at m/z 146.07.
Chemical Reactivity and Synthetic Utility
(R)-Methyl morpholine-3-carboxylate possesses three key functional groups that dictate its reactivity: a secondary amine, a methyl ester, and an ether linkage. The secondary amine and the ester are the most synthetically versatile handles.
Caption: Key reaction pathways for (R)-Methyl morpholine-3-carboxylate.
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Reactions of the Secondary Amine: The nitrogen atom is nucleophilic and can readily undergo a variety of transformations, including:
-
N-Alkylation: Reaction with alkyl halides in the presence of a base.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates to introduce aromatic systems.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.
-
-
Reactions of the Ester: The ester group is an electrophilic site and can be transformed into other key functional groups:
-
Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) to yield the corresponding carboxylic acid, which can then be used in amide coupling reactions.
-
Amidation: Direct conversion to amides by heating with an amine, or more commonly, after conversion to the carboxylic acid using peptide coupling reagents (e.g., HATU, EDCI).
-
Reduction: Reduction to the primary alcohol, (R)-(morpholin-3-yl)methanol, using strong reducing agents like LiAlH₄.
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Applications in Drug Discovery and Development
The true value of (R)-Methyl morpholine-3-carboxylate lies in its role as a chiral building block for constructing complex, biologically active molecules. The morpholine scaffold itself is known to improve the pharmacokinetic profile of drug candidates.[2][3] The presence of the C3-carboxylate and the defined (R)-stereochemistry allows for precise, directional elaboration of the molecular structure to optimize binding to a biological target.
While a blockbuster drug directly synthesized from this specific starting material is not prominently documented, its structural motif is found in numerous potent inhibitors and receptor antagonists. It is a key intermediate for creating libraries of compounds for screening and lead optimization. For instance, the core structure is highly relevant for the synthesis of analogs of drugs like Reboxetine , a selective norepinephrine reuptake inhibitor used as an antidepressant.[7][8]
The synthetic utility can be illustrated by its use as a scaffold. After hydrolysis to the corresponding carboxylic acid, the molecule can be coupled with various amines. The secondary amine on the morpholine ring can then be functionalized, for example, through a Buchwald-Hartwig amination, to append complex aromatic systems. This two-pronged approach allows for rapid diversification and exploration of the chemical space around the chiral morpholine core, a cornerstone of modern medicinal chemistry.
Safety and Handling
(R)-Methyl morpholine-3-carboxylate hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation. Therefore, proper handling procedures are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
(R)-Methyl morpholine-3-carboxylate is more than just a simple chemical; it is a strategic tool for the medicinal chemist. Its defined stereochemistry, coupled with the versatile reactivity of its secondary amine and ester functionalities, makes it an invaluable building block for the synthesis of complex molecular architectures. As the demand for novel therapeutics with optimized drug-like properties continues to grow, the strategic incorporation of chiral scaffolds like (R)-Methyl morpholine-3-carboxylate will remain a key enabler of innovation in drug discovery.
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